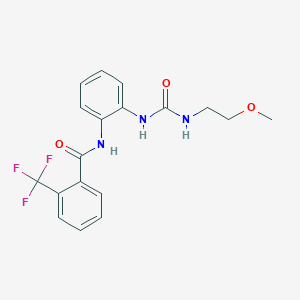
N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19F3N2O2
- Molecular Weight : 348.34 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in modulating various biological pathways. The following sections detail its effects on specific biological systems.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific tyrosine kinases, which are critical for cancer cell proliferation and survival.
- Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
The compound has also shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases.
- Mechanism : It is believed to exert its effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive function.
- Research Findings : In animal models, administration of the compound resulted in improved behavioral outcomes in tests for anxiety and depression, suggesting its potential for treating mood disorders.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Neuroprotection | Improvement in mood-related behaviors | |
| Enzyme Inhibition | Targeting tyrosine kinases |
Toxicological Considerations
Toxicity studies have indicated that while the compound exhibits therapeutic potential, careful consideration must be given to its safety profile. Preliminary toxicity assessments suggest low acute toxicity in animal models; however, long-term effects remain to be fully evaluated.
科学研究应用
Chemical Properties and Structure
The molecular formula of N-(2-(3-(2-methoxyethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is C20H22F3N3O3, with a molecular weight of approximately 433.4 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it suitable for various applications in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. The mechanism of action is primarily through the inhibition of specific protein kinases involved in cancer cell proliferation. For instance, a related compound was shown to inhibit the growth of chronic myeloid leukemia cells by targeting the BCR-ABL fusion protein, which is crucial for the survival of these cells .
G Protein-Coupled Receptor Modulation
This compound has been explored as a modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in various physiological processes. The compound's ability to interact with specific GPCR subtypes suggests potential therapeutic applications in treating conditions such as hypertension and heart failure .
Asymmetric Synthesis
The compound can serve as an intermediate in the asymmetric synthesis of various biologically active molecules. Its unique structure allows for the development of enantioselective reactions, particularly in synthesizing chiral amines and other derivatives through methods such as allylation and Povarov reactions . This property is particularly valuable in pharmaceutical applications where chirality can significantly influence the efficacy and safety profiles of drugs.
Enzyme Inhibition
Studies have demonstrated that this compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain proteases, which are essential for cancer metastasis and progression . This enzymatic inhibition could lead to novel therapeutic strategies for cancer treatment.
Case Studies
属性
IUPAC Name |
N-[2-(2-methoxyethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-27-11-10-22-17(26)24-15-9-5-4-8-14(15)23-16(25)12-6-2-3-7-13(12)18(19,20)21/h2-9H,10-11H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZBOHWILVMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













